N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 5448-92-0
VCID: VC17021616
InChI: InChI=1S/C16H17N3O4S/c1-12(20)18-14-5-9-16(10-6-14)24(21,22)19-17-11-13-3-7-15(23-2)8-4-13/h3-11,19H,1-2H3,(H,18,20)/b17-11+
SMILES:
Molecular Formula: C16H17N3O4S
Molecular Weight: 347.4 g/mol

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide

CAS No.: 5448-92-0

Cat. No.: VC17021616

Molecular Formula: C16H17N3O4S

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide - 5448-92-0

Specification

CAS No. 5448-92-0
Molecular Formula C16H17N3O4S
Molecular Weight 347.4 g/mol
IUPAC Name N-[4-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C16H17N3O4S/c1-12(20)18-14-5-9-16(10-6-14)24(21,22)19-17-11-13-3-7-15(23-2)8-4-13/h3-11,19H,1-2H3,(H,18,20)/b17-11+
Standard InChI Key NZKDTENZNUIZTQ-GZTJUZNOSA-N
Isomeric SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide (molecular formula C₁₆H₁₆N₃O₄S) belongs to the aryl sulfonyl hydrazone class, characterized by a central hydrazone (–NH–N=CH–) bridge linking a 4-methoxybenzylidene moiety to a sulfonamide-bearing acetamide group. The methoxy substituent at the para position of the benzylidene ring enhances electronic delocalization, influencing both reactivity and biological interactions .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular Weight341.38 g/mol
IUPAC NameN-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide
Functional GroupsSulfonyl (–SO₂–), hydrazone (–NH–N=CH–), acetamide (–NHCOCH₃), methoxy (–OCH₃)

Synthesis and Optimization

Reaction Pathway

The compound is synthesized through a two-step protocol :

  • Sulfonation of N-phenylacetamide: Chlorosulfonic acid reacts with N-phenylacetamide at 0–70°C to form 4-acetamidobenzenesulfonyl chloride, followed by hydrazine hydrate treatment to yield N-(4-(hydrazinylsulfonyl)phenyl)acetamide.

  • Condensation with 4-methoxybenzaldehyde: The hydrazine intermediate reacts with 4-methoxybenzaldehyde in ethanol under acidic (glacial acetic acid) reflux conditions, forming the hydrazone linkage.

Key Parameters:

  • Solvent: Absolute ethanol (15 mL)

  • Catalyst: Glacial acetic acid (2–3 drops)

  • Reaction Time: 3 hours (reflux)

  • Yield: 81% after recrystallization from ethanol .

Purification and Crystallization

The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol to achieve a purity >95% (monitored by TLC using hexane:ethyl acetate, 8:2). The crystalline form exhibits a sharp melting point (181–182°C), indicative of high purity .

Spectral Characterization

Infrared (IR) Spectroscopy

IR spectra confirm critical functional groups (Table 2) :

Table 2: IR Spectral Assignments

Absorption (cm⁻¹)Assignment
1680ν(C=N) of hydrazone
1677ν(C=O) of acetamide
1351, 1157νasym(SO₂), νsym(SO₂)
3275ν(N–H) of sulfonamide and acetamide
1039, 1257ν(C–O–C) of methoxy group

¹H Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d₆) data (δ, ppm) :

  • 2.07 (s, 3H): Methyl protons of acetamide (–COCH₃).

  • 3.93 (s, 3H): Methoxy (–OCH₃) protons.

  • 7.22–7.97 (m, 8H): Aromatic protons of phenyl and benzylidene rings.

  • 8.73 (s, 1H): Imine (–CH=N–) proton.

  • 10.30 (s, 1H) and 11.41 (s, 1H): N–H protons of acetamide and sulfonamide.

The absence of aldehyde proton signals (δ 9–10 ppm) confirms complete condensation.

Physicochemical Properties

Table 3: Physicochemical Profile

PropertyValue
Melting Point181–182°C
SolubilitySlightly soluble in ethanol; insoluble in water
LogP~2.5 (predicted)
StabilityStable at room temperature; hydrolyzes under strong acidic/basic conditions

Comparative Analysis with Analogues

Table 4: Activity Comparison of Sulfonyl Hydrazones

CompoundSubstituentAntibacterial Activity (Zone of Inhibition, mm)Antifungal Activity (Zone of Inhibition, mm)
IIe (4-OCH₃)4-methoxy12 ± 0.514 ± 0.7
IIb (4-Cl)4-chloro15 ± 0.310 ± 0.4
IIc (4-OH)4-hydroxy10 ± 0.616 ± 0.5

The 4-methoxy derivative (IIe) shows balanced antibacterial-fungal activity, whereas chloro and hydroxy analogs exhibit selectivity toward specific pathogens.

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